molecular formula C15H14N2OS2 B2630468 N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-54-0

N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2630468
CAS No.: 890960-54-0
M. Wt: 302.41
InChI Key: SWZBEFXOLOQORS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the condensation of 3-methoxyaniline with 2-chloro-6-(methylthio)benzo[d]thiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiol-substituted or amine-substituted derivatives

Scientific Research Applications

N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Lacks the methoxyphenyl and methylthio groups, resulting in different chemical properties and biological activities.

    6-methylthio-2-aminobenzothiazole: Similar to this compound but lacks the methoxyphenyl group.

    3-methoxyphenylbenzothiazole: Lacks the methylthio group, leading to different reactivity and applications.

The uniqueness of this compound lies in the presence of both the methoxyphenyl and methylthio groups, which confer distinct chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-11-5-3-4-10(8-11)16-15-17-13-7-6-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZBEFXOLOQORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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